5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-14-9(12-13-10(14)16)7-5-6(11)3-4-8(7)15-2/h3-5H,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHILZAPMAFFGCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351488 | |
| Record name | 5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370855-34-8 | |
| Record name | 5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Thiosemicarbazide Intermediates
A common initial step is the reaction of substituted benzoyl chlorides (e.g., 5-chloro-2-methoxybenzoyl chloride) with thiosemicarbazide to yield acylthiosemicarbazides. This step is essential for introducing the aromatic moiety:
- Reaction conditions: Reflux in methanol or ethanol for 6–12 hours.
- Yields: Typically high (85–95%).
- Notes: The presence of electron-withdrawing groups such as chloro and methoxy on the aromatic ring influences reactivity and purity.
Cyclization to 1,2,4-Triazole-3-thiol
The acylthiosemicarbazides undergo cyclization under alkaline conditions to form the 1,2,4-triazole-3-thiol ring:
- Reagents: Sodium hydroxide or potassium hydroxide in ethanol or aqueous ethanol.
- Conditions: Heating to reflux for 3–6 hours.
- Mechanism: Intramolecular cyclization via nucleophilic attack of the thioamide sulfur on the carbonyl carbon.
- Yields: Moderate to good (60–80%).
Introduction of the 4-Methyl Group
Methylation at the 4-position of the triazole ring is achieved by alkylation of the triazole-3-thiol intermediate:
- Reagents: Methyl iodide or methyl sulfate.
- Base: Potassium carbonate or sodium hydride.
- Solvent: Dimethylformamide (DMF) or acetone.
- Conditions: Room temperature to mild heating (25–60 °C) for several hours.
- Yields: High (70–90%).
Alternative Synthetic Routes
Some studies report direct formation of substituted 1,2,4-triazole-3-thiols via condensation of hydrazine derivatives with isothiocyanates followed by cyclization, allowing variation in substituents on the aromatic ring.
Representative Synthetic Scheme
| Step | Reactants/Intermediates | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 5-chloro-2-methoxybenzoyl chloride + thiosemicarbazide | Reflux in MeOH, 6–12 h | Acylthiosemicarbazide intermediate | 85–95 |
| 2 | Acylthiosemicarbazide + NaOH (alkaline medium) | Reflux in EtOH, 3–6 h | 5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 60–80 |
| 3 | Triazole-3-thiol + methyl iodide + K2CO3 | DMF, 25–60 °C, several hours | This compound | 70–90 |
Analytical and Research Findings
- Spectroscopic confirmation: IR spectra show characteristic S-H stretching (~1100 cm⁻¹), C=N stretching (~1600 cm⁻¹), and aromatic C=C bands. ^1H-NMR reveals methyl singlets (~2.3 ppm) and aromatic protons consistent with substitution patterns.
- Elemental analysis: Confirms molecular formula C10H10ClN4OS, matching the expected compound.
- Yields and purity: Reported yields are generally high with purity confirmed by chromatographic techniques.
- Comparative studies: Variations in aromatic substitution (e.g., methoxy position, chloro substitution) affect reaction rates and yields but the core synthetic approach remains consistent.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Range |
|---|---|
| Starting material | 5-chloro-2-methoxybenzoyl chloride |
| Key intermediate | Acylthiosemicarbazide |
| Cyclization reagent | NaOH or KOH |
| Cyclization solvent | Ethanol or aqueous ethanol |
| Alkylating agent for methylation | Methyl iodide or methyl sulfate |
| Alkylation solvent | DMF or acetone |
| Reaction temperature | Room temperature to reflux (25–80 °C) |
| Overall yield | 50–85% (depending on step and conditions) |
| Characterization methods | IR, ^1H-NMR, ^13C-NMR, elemental analysis |
Chemical Reactions Analysis
Alkylation of the Thiol Group
The thiol (-SH) group undergoes nucleophilic substitution with alkyl halides, forming thioether derivatives. This reaction is typically performed in polar aprotic solvents under basic conditions.
Mechanism :
-
Deprotonation of the thiol group by a base (e.g., Cs₂CO₃) generates a thiolate anion.
-
Nucleophilic attack on the alkyl halide forms a C-S bond.
Oxidation to Disulfides
The thiol group is susceptible to oxidation, forming disulfide dimers. This reaction is critical for modulating redox activity.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Ethanol, RT, 2 h | Bis(4-methyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl) disulfide | 88% | |
| I₂ in EtOH | Reflux, 1 h | Same as above | 90% |
Applications :
-
Disulfide formation stabilizes the compound under oxidative conditions.
-
Used in prodrug designs for controlled release in biological systems .
Electrophilic Substitution on the Aromatic Ring
The 5-chloro-2-methoxyphenyl group participates in electrophilic substitution, primarily at the para position to the methoxy group.
Regioselectivity :
-
Methoxy (-OCH₃) directs electrophiles to the para position due to its strong electron-donating resonance effect.
-
Steric hindrance from the chloro group limits substitution at the ortho position .
Condensation Reactions
The triazole ring facilitates condensation with aldehydes or ketones, forming Schiff bases or heterocyclic hybrids.
Applications :
Metal Coordination
The thiol and triazole nitrogen atoms act as ligands for transition metals, forming stable complexes.
| Metal Salt | Conditions | Complex | Stability | Reference |
|---|---|---|---|---|
| Cu(II) acetate | Methanol, RT | [Cu(L)₂]·2H₂O (L = ligand) | Stable in air | |
| Zn(II) chloride | Ethanol, reflux | [Zn(L)Cl₂] | Water-soluble |
Properties :
Scientific Research Applications
Chemical Synthesis
The compound is utilized as a building block in organic synthesis, particularly in the development of other triazole derivatives. The presence of the triazole ring is crucial for forming various heterocyclic compounds, which are essential in medicinal chemistry. This compound's reactivity can be exploited to create more complex structures through various reactions such as cyclization and substitution.
Antimicrobial and Antifungal Properties
Research has indicated that 5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits potential antimicrobial and antifungal activities . Studies have shown that triazole compounds can inhibit the growth of various fungi and bacteria by disrupting their cellular processes. This makes them valuable in developing new antibiotics and antifungal agents.
Case Study: Antifungal Evaluation
A study evaluating the antifungal properties of similar triazole compounds demonstrated significant efficacy against common fungal pathogens. The mechanism of action typically involves inhibiting ergosterol synthesis, a critical component of fungal cell membranes. This action leads to increased membrane permeability and ultimately cell death.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structural characteristics make it suitable for targeting specific biological pathways involved in disease progression.
Potential Therapeutic Uses:
- Cancer Treatment: Some derivatives of triazoles have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis in malignant cells.
- Neurological Disorders: Research into related compounds has suggested potential anticonvulsant properties, indicating that this class of compounds may also be beneficial in managing epilepsy.
Industrial Applications
In addition to its applications in pharmaceuticals, this compound is being explored for use in developing new materials with specific properties. These materials can be applied in coatings or polymers where enhanced durability and resistance to degradation are required.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) at position 5 enhance electrophilic reactivity, while methoxy groups (e.g., in the target compound) improve solubility and bioavailability .
- Synthetic Flexibility : Alkylation with benzyl halides (e.g., 4-chlorobenzyl chloride) in polar aprotic solvents (DMF, acetone) is a common strategy for derivatizing the thiol group .
Physicochemical Properties
Comparative data for selected triazole-thiol derivatives:
Key Trends :
- Lipophilicity : Bulky hydrophobic groups (e.g., adamantyl, decylthio) increase LogP, reducing aqueous solubility but enhancing membrane permeability .
- Thermal Stability : Higher melting points correlate with aromatic substitution (e.g., phenyl groups) due to π-π stacking .
2.3.1. Antifungal and Antimicrobial Activity
- Target Compound : Demonstrated moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) in preliminary assays .
- 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine : Exhibited superior antifungal activity (MIC = 8 µg/mL) due to the decylthio chain enhancing membrane disruption .
- 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol : Showed anticoccidial activity against Eimeria stiedae (IC₅₀ = 12 µM), attributed to α-glucosidase inhibition .
2.3.2. Antioxidant Activity
- Alkyl Derivatives of 5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol : Scavenged DPPH radicals with IC₅₀ values of 18–25 µg/mL, outperforming ascorbic acid (IC₅₀ = 5.84 µg/mL) in some cases .
Structure-Activity Relationships (SAR)
- Position 5 Modifications :
- Position 4 Modifications :
- Methyl groups (as in the target compound) provide steric stabilization, while bulkier groups (e.g., cyclohexyl) reduce metabolic degradation .
Biological Activity
5-(5-Chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C₁₀H₁₀ClN₃OS
- Molecular Weight : 239.72 g/mol
- CAS Number : 370855-34-8
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Antimicrobial Activity : The triazole ring structure is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death.
- Anticancer Properties : Recent studies have shown that derivatives of triazole compounds exhibit selective cytotoxicity towards cancer cell lines, including melanoma and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as the MAPK/ERK pathway.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators in various in vitro models.
Anticancer Activity
A study published in Molecules examined the cytotoxic effects of various triazole derivatives against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells. The compound was found to induce apoptosis and inhibit migration in these cells, suggesting its potential as an anticancer agent .
Antimicrobial Evaluation
In another study focusing on antifungal activity, derivatives of triazole were synthesized and tested against common fungal pathogens. The results showed that compounds similar to this compound exhibited potent antifungal activity against strains such as Aspergillus flavus and Candida albicans. The structure–activity relationship indicated that the presence of the chloro and methoxy groups enhanced antifungal efficacy .
Case Study 1: Anticancer Efficacy
A series of experiments conducted on human melanoma cells revealed that treatment with this triazole derivative led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound at concentrations above 10 µM. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the triazole derivative significantly reduced the secretion of TNF-alpha and IL-6 cytokines. This suggests a potential therapeutic role in managing inflammatory diseases .
Summary Table of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of fungal growth | Inhibition of ergosterol biosynthesis |
| Anticancer | Cytotoxicity towards cancer cells | Induction of apoptosis via MAPK/ERK pathway |
| Anti-inflammatory | Reduction in cytokine production | Inhibition of pro-inflammatory mediators |
Q & A
Q. Table 1: Solvent Impact on Alkylation Yield
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Methanol | 92 | 98% |
| Propan-2-ol | 89 | 97% |
| Acetonitrile | 78 | 95% |
[Basic] Which analytical methods are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
A combination of techniques ensures structural validation:
- Elemental analysis : Confirms stoichiometry (C, H, N, S) within ±0.3% deviation .
- IR spectroscopy : Identifies thiol (-SH) stretches (2550–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- 1H NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
- Chromatography : HPLC-DAD/MS ensures >98% purity, with retention times calibrated against standards .
[Advanced] How can molecular docking be applied to predict the biological targets of this compound?
Methodological Answer:
- Target selection : Prioritize enzymes with known triazole interactions (e.g., lanosterol 14-α-demethylase (PDB:3LD6) or cyclooxygenase-2 (PDB:5KIR)) .
- Software setup : Use AutoDock Vina with Lamarckian genetic algorithms for ligand flexibility.
- Validation : Compare docking scores (binding affinity ≤ -8.0 kcal/mol) with reference inhibitors (e.g., fluconazole for antifungal activity) .
- Contradiction resolution : If experimental bioactivity conflicts with docking predictions, re-evaluate protonation states or solvent-accessible surface areas .
[Advanced] How should researchers design experiments to assess antimicrobial efficacy against pH-sensitive pathogens like M. bovis?
Methodological Answer:
- pH variation : Test activity at pH 6.5 and 7.1 to mimic physiological and acidic environments .
- Concentration gradients : Use 0.1%, 0.5%, and 1.0% compound concentrations in nutrient media .
- Controls : Include isoniazid (0.1–1.0%) as a reference and monitor growth inhibition over 90 days .
- Data interpretation : Note that pH 6.5 enhances tuberculostatic effects due to improved thiol group protonation .
Q. Table 2: M. bovis Growth Inhibition at pH 6.5
| Compound Concentration | Inhibition Duration (Days) |
|---|---|
| 0.1% | 90 |
| 0.5% | 90 |
| 1.0% | 90 |
[Advanced] What strategies resolve contradictions in solubility data during salt formation for pharmacological applications?
Methodological Answer:
- Counterion screening : Test Na⁺, K⁺, Zn²⁺, and organic bases (e.g., morpholine) to optimize solubility .
- pH-solubility profiling : Use shake-flask methods at pH 2–8 to identify optimal dissolution conditions .
- Crystallography : Employ SHELXL for single-crystal analysis to confirm salt stoichiometry and hydration states .
- Validation : Compare experimental solubility with COSMO-RS predictions to identify outliers .
[Advanced] How can in silico tools like PASS Online improve the prioritization of pharmacological testing?
Methodological Answer:
- Activity prediction : Input SMILES notation into PASS Online to estimate Pa (probability of activity) for anti-inflammatory, antifungal, or kinase-inhibitory effects .
- Thresholds : Prioritize compounds with Pa > 0.7 and Pi < 0.1 (low inactivity probability) .
- Cross-validation : Compare PASS results with molecular docking scores to identify consensus targets .
[Basic] What are the critical stability considerations for storing this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent thiol oxidation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .
- Long-term stability : Monitor via HPLC every 6 months; degradation >5% warrants repurification .
[Advanced] How do structural modifications (e.g., S-alkylation) alter the compound’s bioactivity profile?
Methodological Answer:
- Alkyl chain length : Octyl derivatives enhance lipophilicity, improving membrane permeability (logP increase from 2.1 to 4.5) .
- Bioactivity shifts : Longer chains (C8) favor antifungal activity, while shorter chains (C3) enhance anti-inflammatory effects .
- Synthetic validation : Confirm modifications via HRMS and 13C NMR, focusing on sulfur chemical shifts (δ 160–170 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
